molecular formula C10H13NO B7892659 2-(Cyclopentyloxy)pyridine

2-(Cyclopentyloxy)pyridine

Cat. No. B7892659
M. Wt: 163.22 g/mol
InChI Key: OGWSSCLLENRQNX-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyridine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Degradation of Pyridine in Drinking Water : A study by Li et al. (2017) explored the use of dielectric barrier discharge (DBD) for the removal of pyridine from drinking water. The research indicated that the degradation of pyridine was primarily due to the oxidizing power of ozone and hydroxyl radical produced by the DBD system, providing a basis for treating nitrogen heterocyclic compounds in water.

  • Synthesis and Biological Evaluation of Pyridine Derivatives : Research by Rusnac et al. (2020) focused on the synthesis of unexpected products from the condensation of 2-acetylpyridine and 2-formylpyridine. They found that some of the synthesized compounds showed moderate antifungal activity, suggesting potential applications in antimicrobial and antifungal areas.

  • Synthesis and Biomedical Applications of Pyrazolo[3,4-b]pyridines : A review by Donaire-Arias et al. (2022) covered over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing the diversity of their substituents and synthetic methods, as well as their biomedical applications, highlighting the vast potential of pyridine derivatives in medicine.

  • Photocatalytic Degradation of Pyridine Derivatives : The study by Stapleton et al. (2010) examined the degradation of various pyridine derivatives, crucial for the production of pesticides and drugs, using photolytic/photocatalytic methods. This provides insight into effective methods for treating hazardous pyridine compounds in wastewater.

  • Biological Activities of 3-Cyano-2-oxa-pyridines : Research by Bass et al. (2021) indicated that 3-cyano-2-oxa-pyridines exhibit diverse biological activities, such as antimicrobial and anticancer properties, underscoring their importance in medicinal chemistry.

  • Enhanced DNA Recognition by Pyridine Derivatives : A study by Mrksich and Dervan (1993) highlighted the development of covalently linked dimers of pyridine-2-carboxamidonetropsin that bind to the minor groove of DNA with enhanced affinity. This demonstrates the potential of pyridine derivatives in targeted molecular interactions.

properties

IUPAC Name

2-cyclopentyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWSSCLLENRQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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